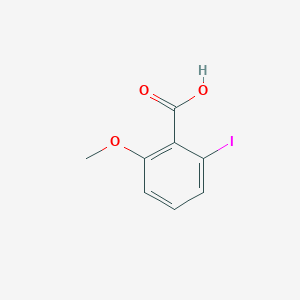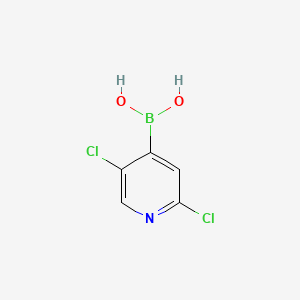
2-Carboxy-1-methylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Carboxy-1-methylpyridin-1-ium iodide: is an organic compound with the molecular formula C7H8INO2 . It is a derivative of pyridine, where the nitrogen atom is quaternized with a methyl group, and the carboxyl group is attached to the second carbon of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxy-1-methylpyridin-1-ium iodide typically involves the quaternization of 2-carboxypyridine with methyl iodide. The reaction is carried out in a suitable solvent such as acetone or ethanol, under reflux conditions. The general reaction scheme is as follows:
2-Carboxypyridine+Methyl Iodide→2-Carboxy-1-methylpyridin-1-ium iodide
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The reaction mixture is typically stirred at room temperature for several hours, followed by the evaporation of the solvent to obtain the crude product. The crude product is then purified by recrystallization from ethanol or acetone.
化学反应分析
Types of Reactions: 2-Carboxy-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The carboxyl group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of 2-carboxy-1-methylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation Reactions: Formation of 2-carboxy-1-methylpyridin-1-ium N-oxide.
Reduction Reactions: Formation of 2-hydroxymethyl-1-methylpyridin-1-ium iodide or 2-formyl-1-methylpyridin-1-ium iodide.
科学研究应用
2-Carboxy-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
作用机制
The mechanism of action of 2-Carboxy-1-methylpyridin-1-ium iodide involves its interaction with various molecular targets. The quaternized nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and protein-ligand binding.
相似化合物的比较
2-Chloro-1-methylpyridinium iodide: Used as a reagent in organic synthesis for the activation of hydroxy groups.
2-Bromo-1-methylpyridinium iodide: Similar to the chloro derivative but with different reactivity due to the bromine atom.
2-Hydroxy-1-methylpyridinium iodide: Contains a hydroxy group instead of a carboxyl group, leading to different chemical properties.
Uniqueness: 2-Carboxy-1-methylpyridin-1-ium iodide is unique due to the presence of both a carboxyl group and a quaternized nitrogen atom, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
1-methylpyridin-1-ium-2-carboxylic acid;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.HI/c1-8-5-3-2-4-6(8)7(9)10;/h2-5H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZNMIIUKWRCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)O.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480683 |
Source


|
| Record name | 2-Carboxy-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3785-04-4 |
Source


|
| Record name | NSC191918 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Carboxy-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)
![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)








